N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide

Cannabinoid pharmacology CB1 receptor binding Endocannabinoid analogs

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, commonly designated S-2 methanandamide or (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide (CAS 157182-48-4), is a synthetic, chirally pure analog of the endocannabinoid anandamide (AEA) belonging to the methanandamide series of fatty acid amides. The compound bears a single methyl substitution at the 2′ (β) position of the ethanolamide headgroup with defined (S) absolute stereochemistry, which distinguishes it from both the endogenous ligand and other members of the methanandamide family.

Molecular Formula C23H39NO2
Molecular Weight 361.6 g/mol
Cat. No. B1662689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide
SynonymsN-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
Molecular FormulaC23H39NO2
Molecular Weight361.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
InChIInChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
InChIKeyHTNMZCWZEMNFCR-AQNSPSBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

S-2 Methanandamide (N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide) – A Stereochemically Defined Anandamide Analog with Differentiated CB1 Pharmacology


N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, commonly designated S-2 methanandamide or (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide (CAS 157182-48-4), is a synthetic, chirally pure analog of the endocannabinoid anandamide (AEA) belonging to the methanandamide series of fatty acid amides [1]. The compound bears a single methyl substitution at the 2′ (β) position of the ethanolamide headgroup with defined (S) absolute stereochemistry, which distinguishes it from both the endogenous ligand and other members of the methanandamide family [2]. It functions as a potent, selective CB1 cannabinoid receptor agonist with demonstrated resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), making it a widely used pharmacological tool in endocannabinoid system research [3].

Probe type Stereochemically defined CB1 agonist tool
Pathway fit Endocannabinoid system pathway studies
Key attribute Reports intermediate FAAH resistance profile

Why Anandamide or Other Methanandamide Isomers Cannot Substitute for S-2 Methanandamide in Pharmacological Studies


The methanandamide family exhibits pronounced stereochemical selectivity in both receptor binding and metabolic stability that precludes simple interchange between isomers [1]. Anandamide itself, while the endogenous reference ligand, is rapidly hydrolyzed by FAAH (relative hydrolysis rate set at 100%), confounding in vitro and in vivo experiments that require sustained CB1 activation [2]. Among the four stereoisomeric methanandamides, CB1 affinity spans from ~20 nM to >170 nM, and FAAH hydrolysis rates range from 2.4% to 121% of the anandamide baseline depending on the position (α vs β) and absolute configuration (R vs S) of the methyl group [1][2]. S-2 methanandamide occupies a unique position within this matrix—offering CB1 potency second only to the R-1 isomer, while providing a distinct stereochemical interaction profile at FAAH that differs from both its enantiomer (R-2) and its diastereomers (R-1, S-1). A researcher requiring a CB1 agonist with specific stereochemistry, intermediate metabolic stability, and well-characterized functional activity cannot achieve the same experimental outcome by substituting any other methanandamide isomer or the parent compound anandamide.

Enantiomer (R-2) Metabolic stability context may differ significantly; the (R)-β enantiomer may be more rapidly hydrolyzed than anandamide.
Diastereomer (S-1) CB1 affinity context differs; the (S)-α isomer may exhibit substantially lower receptor binding.
Endogenous AEA Stability limitations; anandamide is rapidly hydrolyzed, which may confound sustained-activation experimental protocols.

Quantitative Comparator Evidence: S-2 Methanandamide vs. Anandamide and Methanandamide Stereoisomers


CB1 Receptor Binding Affinity: S-2 Methanandamide vs. Anandamide

S-2 methanandamide binds the CB1 cannabinoid receptor with approximately 3-fold higher affinity than the endogenous ligand anandamide. In radioligand displacement assays using rat forebrain membranes, S-2 methanandamide exhibits a Ki of 26 nM for CB1 [1], compared to anandamide's Ki of 78 ± 2 nM measured under identical assay conditions [2]. This affinity advantage positions S-2 methanandamide as a substantially more potent tool compound for CB1 activation studies relative to the endogenous reference ligand.

CB1 Affinity vs AEA
Cross-study comparable
Ki = 26 nM (vs 78 nM for AEA)
Supports receptor-binding assay context; reported ~3-fold higher affinity.
Rat forebrain membranes, PMSF-inhibited FAAH.
Cannabinoid pharmacology CB1 receptor binding Endocannabinoid analogs

Enantioselective FAAH Hydrolysis: (S)-β-Methanandamide vs. (R)-β-Methanandamide

Rat brain microsomal anandamide amidohydrolase (FAAH) exhibits pronounced stereoselectivity for the β-methanandamide enantiomer pair. (S)-β-methanandamide (synonymous with S-2 methanandamide) is hydrolyzed at a relative rate of 21% compared to anandamide (100%), whereas (R)-β-methanandamide is hydrolyzed at 121% of the anandamide rate—representing a 5.8-fold difference in metabolic susceptibility between enantiomers [1]. Notably, the FAAH stereoselectivity for β-methanandamides is inverted relative to the α-series: for α-methanandamides, the (R)-enantiomer is the more stable form (2.4% hydrolysis) while the (S)-enantiomer is less stable (23% hydrolysis) [1].

FAAH Enantioselectivity
Head-to-head
21% vs 121% rel. hydrolysis
Enantiomer-specific metabolic stability context; 5.8-fold difference.
Rat brain microsomal FAAH preparation.
FAAH substrate stereoselectivity Anandamide amidohydrolase Metabolic stability

CB1 Receptor Affinity Within the Methanandamide Series: S-2 vs. R-1 vs. S-1

Within the methanandamide series, CB1 affinity is highly dependent on both the position and absolute configuration of the methyl substituent. S-2 methanandamide (Ki = 26 nM) [1] is the second most potent CB1 agonist in the series, surpassed only by R-1 methanandamide (AM-356, Ki = 20 ± 1.6 nM) [2], while substantially exceeding the affinity of S-1 methanandamide (Ki = 173 nM) . This establishes S-2 methanandamide as an intermediate-affinity tool that bridges the potency gap between the highest-affinity (R-1) and lowest-affinity (S-1) stereoisomers.

CB1 Affinity Rank
Cross-study comparable
Rank 2 of 4 stereoisomers
Supports stereochemical SAR context; ranked between R-1 and S-1.
Rat forebrain CB1 binding assays.
Methanandamide structure-activity relationship CB1 agonist ranking Stereochemical pharmacology

Functional CB1 Agonist Activity: Murine Vas Deferens Twitch Inhibition – S-2 vs. S-1 Methanandamide

In a classical functional assay for cannabinoid CB1 agonism, S-2 methanandamide inhibits electrically-evoked twitch responses of the mouse isolated vas deferens with an IC50 of 47 nM [1]. This represents a 4.9-fold greater functional potency than the S-1 isomer, which exhibits an IC50 of 230 nM in the same assay system . The rank order of functional potency (S-2 > S-1) parallels the rank order of CB1 binding affinity, confirming that the stereochemical difference at the 2′ position translates into a meaningful functional pharmacological difference.

Functional CB1 Activity
Cross-study comparable
IC50 = 47 nM (vs 230 nM for S-1)
Supports tissue-level pharmacological distinction context.
Mouse vas deferens twitch-inhibition assay.
CB1 functional assay Vas deferens bioassay Cannabinoid agonist efficacy

CB1 vs. CB2 Receptor Selectivity Comparison Across Methanandamide Isomers

S-2 methanandamide demonstrates pronounced selectivity for the CB1 receptor over the CB2 receptor, with IC50 values of 173 nM (CB1, with PMSF) and 8,216 nM (CB2), yielding a CB1/CB2 selectivity ratio of approximately 47-fold . This selectivity profile is comparable to that of the R-1 isomer, which exhibits Ki values of 20 nM (CB1) and 815 nM (CB2) for a ~41-fold selectivity . In contrast, the parent compound anandamide shows substantially less CB1/CB2 discrimination, with reported Ki ratios typically less than 10-fold . The methanandamide scaffold, regardless of specific stereochemistry, confers enhanced CB1 selectivity relative to anandamide, though the absolute affinity values differ markedly between isomers.

CB1/CB2 Selectivity
Class-level inference
~47-fold selectivity ratio
Supports pathway-isolation studies; comparable to R-1 isomer.
Recombinant human CB1/CB2, PMSF present.
Cannabinoid receptor selectivity CB1/CB2 discrimination Off-target profiling

FAAH Hydrolysis Rate Relative to Anandamide: S-2 Methanandamide Offers Intermediate Metabolic Stability Within the Series

The methanandamide series spans a wide range of FAAH susceptibility. (R)-α-methanandamide (R-1, AM-356) is the most stable with only 2.4% relative hydrolysis rate, while (R)-β-methanandamide (R-2) is actually more rapidly hydrolyzed than anandamide itself at 121% [1]. S-2 methanandamide ((S)-β, relative hydrolysis rate = 21%) occupies an intermediate position—sufficiently stable to enable extended experimental timecourses compared to anandamide (100%), but not so completely resistant as to preclude studies where some metabolic lability is physiologically relevant. The Vmax/Km ratio, a measure of substrate specificity for FAAH, is 0.049 for (S)-α-methanandamide (the α-series S-enantiomer) vs. 0.50 for anandamide, representing a ~10-fold difference in catalytic efficiency [1]. While exact Vmax/Km data for (S)-β-methanandamide was not reported in the same table, the relative hydrolysis rate of 21% places it between the extremes of the series.

Metabolic Stability
Class-level inference
21% rel. hydrolysis rate
May suit extended timecourse studies; intermediate stability profile.
Compared to anandamide baseline (100%).
Endocannabinoid degradation FAAH resistance In vitro half-life

Recommended Application Scenarios for S-2 Methanandamide Based on Quantitative Differentiation Evidence


Stereochemical Structure-Activity Relationship (SAR) Studies at Cannabinoid CB1 Receptors

S-2 methanandamide is specifically suited for studies probing how stereochemistry at the 2′ (β) position of the ethanolamide headgroup modulates CB1 receptor interaction. With a Ki of 26 nM, it provides a defined intermediate-affinity reference point for comparing against the R-1 isomer (20 nM), S-1 isomer (173 nM), and R-2 isomer [1][2]. This allows systematic mapping of the stereochemical determinants of CB1 binding within a single chemical scaffold without confounding changes in the arachidonoyl tail region.

Experiments Requiring CB1 Agonism with Intermediate FAAH Susceptibility

When experimental protocols require sustained CB1 receptor activation over minutes to hours—but not the extreme metabolic stability of R-1 methanandamide (2.4% FAAH hydrolysis)—S-2 methanandamide (21% relative hydrolysis) provides a balanced tool [1]. This intermediate stability is valuable for in vitro electrophysiology, calcium imaging, or cAMP assays where anandamide (100% hydrolysis) would be too rapidly degraded to maintain consistent receptor activation, yet full FAAH resistance is not desired because it may mask the contribution of endogenous FAAH activity to the observed phenotype.

CB1-Selective Pharmacological Studies Requiring Minimal CB2 Engagement

With a CB1/CB2 selectivity ratio of ~47-fold (CB1 IC50 = 173 nM vs. CB2 IC50 = 8,216 nM, in the presence of PMSF), S-2 methanandamide is appropriate for experiments where CB1-mediated signaling must be isolated from CB2 [1]. This selectivity is comparable to the more widely used R-1 isomer (~41-fold), giving researchers a stereochemically distinct alternative that can help control for potential isomer-specific off-target effects when CB1-dependent conclusions are being drawn.

Diastereomer-Controlled Functional Studies in Isolated Tissue Preparations

The 4.9-fold difference in functional potency between S-2 methanandamide (vas deferens IC50 = 47 nM) and S-1 methanandamide (IC50 = 230 nM) provides a robust pharmacological window for using these diastereomers as matched positive and negative control compounds in tissue-based assays [1][2]. Researchers can employ S-2 as the active CB1 agonist and S-1 as a low-potency stereochemical control in the same experimental preparation.

Application
Selection Property
Validation Focus
Stereochemical SAR studies
Chiral enantiomer purity
Enantiomer-specific CB1 binding validation
CB1 pathway timecourse studies
Intermediate FAAH sensitivity
Metabolic stability vs. endogenous ligand
CB1-selective signaling assays
High CB1/CB2 discrimination
Minimizing CB2 receptor interference
Tissue pharmacology studies
Diastereomer-controlled tool
Functional potency distinction from S-1 isomer
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